L-Mannono-1,4-lactone

Thermochemistry Calorimetry Energetic materials

Substituting L-mannono-1,4-lactone with its diastereomers risks divergent synthetic outcomes, invalid enzyme kinetics, and failed process scale-up. This hexono-1,4-lactone eliminates that risk through three verified advantages: • Exclusive 2,5,6-tri-O-pivaloyl formation in 50% crystalline yield, removing chromatographic separation required by D-galactono-1,4-lactone. • Non-metabolizable by mannonate dehydratase (EC 4.2.1.8), enabling use as an isotopic tracer control in bacterial uronic acid metabolism studies. • Rapid polarimetric QC via specific rotation -50.8° (c=1, water), distinguishing enantiopure material from racemic or scalemic mixtures without chiral HPLC. Higher-density crystal lattice (Dc 1.610 g·cm⁻³) supports solid-form screening for enhanced dissolution profiles.

Molecular Formula C6H10O6
Molecular Weight 178.14 g/mol
CAS No. 22430-23-5
Cat. No. B014834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Mannono-1,4-lactone
CAS22430-23-5
SynonymsL-Mannonic Acid γ-Lactone;  L-Mannolactone;  L-Mannono-γ-lactone; 
Molecular FormulaC6H10O6
Molecular Weight178.14 g/mol
Structural Identifiers
SMILESC(C(C1C(C(C(=O)O1)O)O)O)O
InChIInChI=1S/C6H10O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-5,7-10H,1H2/t2-,3-,4+,5-/m0/s1
InChIKeySXZYCXMUPBBULW-KLVWXMOXSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Mannono-1,4-lactone: Chiral Pool & Glycosidase Probe


L-Mannono-1,4-lactone (CAS 22430-23-5) is a hexono-1,4-lactone—a cyclic ester derived from L-mannonic acid—with the molecular formula C₆H₁₀O₆ and a molecular weight of 178.14 g·mol⁻¹ [1]. It belongs to the aldono-1,4-lactone family, which encompasses sixteen stereoisomers defined by four chiral centers, and serves both as a chiral building block in enantioselective synthesis and as a mechanistic probe for glycosidase enzymes [1].

Why L-Mannono-1,4-lactone Has No Generic Substitute


Aldono-1,4-lactones display stereochemistry-dependent thermodynamic stability, crystal packing, regiochemical reactivity, and enzyme recognition [1]. Replacing L-mannono-1,4-lactone with its enantiomer D-mannono-1,4-lactone or with diastereomers such as L-gulono-, L-galactono-, or D-gulono-1,4-lactone alters the enthalpy of formation by up to 4.3 kJ·mol⁻¹, changes hydrogen-bonding networks, and abolishes or inverts biological activity [1]. These non-linear structure–property relationships mean that in-class substitution without experimental validation leads to divergent synthetic outcomes, invalid enzyme kinetic data, and failed process scale-up.

L-Mannono-1,4-lactone: Key Differentiators


Enthalpy of Formation Among Crystalline Hexono-1,4-lactones

Static-bomb combustion calorimetry at T = 298.15 K demonstrates that L-mannono-1,4-lactone has a standard molar enthalpy of formation in the solid phase (ΔfHm°) of −1228.02 ± 0.65 kJ·mol⁻¹ [1]. This value is 4.34 kJ·mol⁻¹ less negative than D-galactono-1,4-lactone (−1232.36 ± 0.65 kJ·mol⁻¹) and 2.52 kJ·mol⁻¹ less negative than L-gulono-1,4-lactone (−1230.54 ± 0.62 kJ·mol⁻¹) [1]. The trend reflects weaker intermolecular hydrogen bonding in the L-mannono crystal lattice, consistent with its distinct fusion enthalpy (36.13 ± 0.20 kJ·mol⁻¹) and melting point (426.52 ± 0.06 K) [1].

Thermochemistry Calorimetry Energetic materials

Lactone Ring Conformation vs. L-Rhamnono-1,4-lactone

Single-crystal X-ray diffraction analysis reveals that the lactone ring of L-mannono-1,4-lactone crystallizes in space group P2₁2₁2₁ with unit cell parameters a = 4.8157(2) Å, b = 11.0003(7) Å, c = 13.8693(8) Å, V = 734.7(1) ų, and Dc = 1.610 g·cm⁻³ [1]. Critically, the five-membered lactone ring adopts a perfect envelope E3 conformation with puckering parameters φ = 106.6(4)° and q = 0.42(4) Å [1]. In contrast, L-rhamnono-1,4-lactone (a close structural analog lacking only the C-6 hydroxymethyl group) crystallizes with a distorted envelope conformation (E3 slightly distorted toward ²T₃) with φ = 103.1(7)° and q = 0.38(3) Å [1]. The 3.5° difference in φ and the larger puckering amplitude in L-mannono-1,4-lactone quantitatively distinguish the two solid-state structures.

X-ray crystallography Conformational analysis Solid-state chemistry

Regioselective Pivaloylation Outcome vs. D-Galactono-1,4-lactone

Under identical acylation conditions (3.3–3.6 molar equivalents of pivaloyl chloride, pyridine, 0 °C to room temperature), L-mannono-1,4-lactone yields crystalline 2,5,6-tri-O-pivaloyl-L-mannono-1,4-lactone as a single isolable product in 50% yield [1]. In stark contrast, D-galactono-1,4-lactone produces a mixture of four products—2,3,5,6-tetra-O-pivaloyl (21.6%), 2,5,6-tri-O-pivaloyl (9.7%), 2,3,6-tri-O-pivaloyl (2.6%), and 2,6-di-O-pivaloyl (30.0%) derivatives—that require column chromatographic separation [1]. The exclusive formation of the 2,5,6-tri-O-pivaloyl regioisomer from L-mannono-1,4-lactone demonstrates predictable and exploitable regioselectivity.

Regioselective synthesis Protecting group strategy Carbohydrate chemistry

Mannonate Dehydratase Stereospecificity

Mannonate dehydratase (EC 4.2.1.8) converts D-mannono-1,4-lactone with 79% activity relative to its native substrate D-mannonate [1]. However, the enzyme displays no detectable activity with L-mannono-1,4-lactone, L-gulono-γ-lactone, D-galactono-1,4-lactone, D-glucuronate, and several other structurally related lactones and acids [1]. This binary (active vs. zero) discrimination based on stereochemistry at four chiral centers highlights the extreme substrate specificity of this dehydratase and makes L-mannono-1,4-lactone a metabolically silent variant when D-mannono-1,4-lactone would be enzymatically consumed.

Enzyme specificity Mannonate dehydratase Metabolic engineering

Optical Rotation for Enantiomer Discrimination

L-Mannono-1,4-lactone displays a specific optical rotation of [α] = −50.8° (c = 1, water) [1], whereas its enantiomer D-mannono-1,4-lactone (CAS 26301-79-1) is expected to exhibit a specific rotation of approximately +50.8° under identical conditions. The magnitude of 50.8° is large relative to typical monosaccharide derivatives, enabling straightforward polarimetric determination of enantiomeric excess with a detection limit well below 5% of the minor enantiomer using a standard laboratory polarimeter.

Chiroptical properties Enantiomeric purity Quality control

L-Mannono-1,4-lactone: Application Scenarios


Chiral Pool Synthesis with Regioselective Protection

The exclusive formation of the 2,5,6-tri-O-pivaloyl derivative in 50% crystalline yield makes L-mannono-1,4-lactone a preferred starting material for multi-step syntheses of natural products and pharmaceutical intermediates that demand orthogonal protection of the 3-hydroxyl group. Unlike D-galactono-1,4-lactone, which requires chromatographic separation of four acylation products, L-mannono-1,4-lactone streamlines the protection step, reduces solvent and silica gel consumption, and improves overall atom economy.

Solid-State Formulation & Co-Crystal Engineering

The perfect envelope E3 lactone ring conformation (φ = 106.6(4)°, q = 0.42(4) Å) and distinct hydrogen-bonding network differentiate L-mannono-1,4-lactone from its diastereomers in co-crystallization screens. Its higher-density crystal lattice (Dc = 1.610 g·cm⁻³) and less negative enthalpy of formation (−1228.02 kJ·mol⁻¹) influence solubility and stability profiles, making it a candidate for solid-form screening when a less thermodynamically stable crystalline form is desired for enhanced dissolution.

Enzymatically Inert Control for Metabolic Engineering

Mannonate dehydratase (EC 4.2.1.8) completely fails to recognize L-mannono-1,4-lactone as a substrate, while it consumes D-mannono-1,4-lactone with 79% relative activity . This absolute stereochemical discrimination enables the use of L-mannono-1,4-lactone as a non-metabolizable control in bacterial uronic acid metabolism studies, in vivo isotopic tracer experiments, and fermentation process development where D-mannono-1,4-lactone would be enzymatically depleted.

Polarimetric Identity Verification

The large specific rotation magnitude (−50.8°, c = 1, water) allows procurement and quality control laboratories to rapidly confirm the identity and enantiomeric purity of incoming L-mannono-1,4-lactone batches using a standard polarimeter. This simple measurement distinguishes L-mannono-1,4-lactone from its enantiomer D-mannono-1,4-lactone and from racemic or scalemic mixtures, reducing the need for more expensive and time-consuming chiral chromatographic analysis.

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